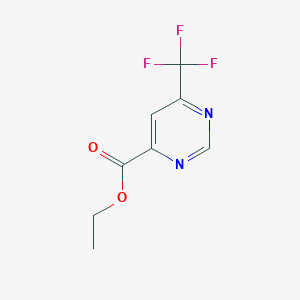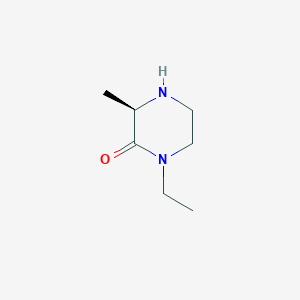![molecular formula C19H24N4O5Si B13901714 Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)
Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane is a complex organosilicon compound featuring a triazolopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane typically involves multiple steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Nitration and Methylation: The triazolopyridine core is then nitrated and methylated to introduce the nitro and methyl groups.
Ether Formation: The phenoxy group is introduced via etherification reactions.
Silane Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Reduction: Amino derivatives of the triazolopyridine core.
Substitution: Various substituted phenoxy and methoxy derivatives.
Hydrolysis: Silanol derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology
Drug Design: Explored as a scaffold for designing enzyme inhibitors and receptor modulators.
Medicine
Industry
Coatings: Used in the formulation of advanced coatings with improved durability and resistance.
Mécanisme D'action
The mechanism of action of Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to metal ions, influencing catalytic activity. The nitro group can participate in redox reactions, altering the electronic properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyrimidin-7-yloxy)phenoxy]methoxy]ethyl]silane
- Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridazin-7-yloxy)phenoxy]methoxy]ethyl]silane
Uniqueness
Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane is unique due to its specific triazolopyridine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in catalysis, materials science, and drug design.
Propriétés
Formule moléculaire |
C19H24N4O5Si |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H24N4O5Si/c1-14-9-16(23(24)25)18(27-13-26-7-8-29(2,3)4)11-17(14)28-15-5-6-22-19(10-15)20-12-21-22/h5-6,9-12H,7-8,13H2,1-4H3 |
Clé InChI |
FDUCFDWFCHOQPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC2=CC3=NC=NN3C=C2)OCOCC[Si](C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



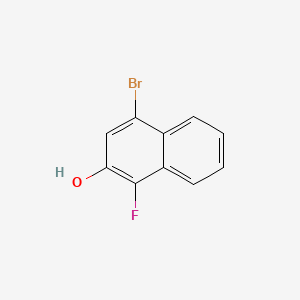

![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)

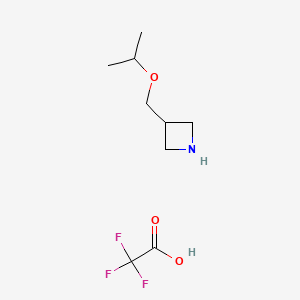


![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
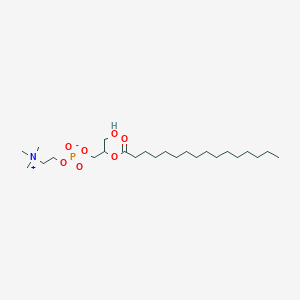
![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)
